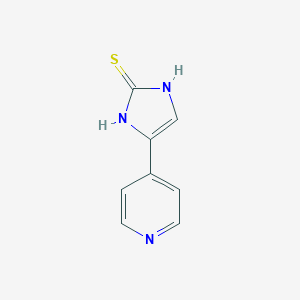

5-(Pyridin-4-YL)-1H-imidazole-2-thiol

概要

説明

5-(Pyridin-4-YL)-1H-imidazole-2-thiol is a heterocyclic compound that features both pyridine and imidazole rings

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol typically involves the condensation of pyridine derivatives with imidazole precursors. One common method involves the reaction of 4-pyridinecarboxaldehyde with thiourea in the presence of a base, such as potassium carbonate, under reflux conditions . Another approach includes the use of hydrazine hydrate in anhydrous pyridine, which acts as both a solvent and a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is crucial for sustainable industrial production.

化学反応の分析

Substitution Reactions at the Thiol Group

The thiol (-SH) group undergoes nucleophilic substitution reactions with alkyl/aryl halides and acylating agents.

Key Examples:

-

Alkylation with benzyl bromides :

Reacting with substituted benzyl bromides (e.g., 4-methylbenzyl bromide) in ethanol under reflux yields S-benzylated derivatives. This reaction is typically catalyzed by NaHCO₃, achieving yields of 71–85% . -

Acylation :

Treatment with acyl chlorides (e.g., benzoyl chloride) in pyridine at 0–5°C produces thioester derivatives .

Oxidation Reactions

The thiol group is susceptible to oxidation, forming disulfides or sulfonic acids under controlled conditions:

Cyclization and Condensation Reactions

The compound participates in cyclocondensation to form fused heterocycles:

With Carbonyl Compounds

-

Knoevenagel condensation : Reacts with α,β-unsaturated ketones (e.g., chalcones) to form imidazo[1,2-a]pyridine derivatives via intramolecular nucleophilic attack .

With Hydrazines

-

Pyrazoline formation : Refluxing with phenylhydrazine in ethanol/H₂SO₄ yields pyrazoline-fused imidazoles (e.g., 5-[5-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl] derivatives) .

Metal Coordination Chemistry

The pyridine nitrogen and thiol sulfur atoms act as ligands for transition metals:

-

Gold(I) complexes : Reacts with chlorido(dimethyl)sulfidegold(I) to form N,S-bidentate complexes, validated by X-ray crystallography .

-

Antimicrobial coordination compounds : Forms complexes with Cu(II) and Zn(II), showing enhanced antibacterial activity against Bacillus cereus .

Phase-Transfer Alkylation

Under phase-transfer conditions (e.g., benzyl halides, K₂CO₃), regioselective alkylation occurs at either the imidazole N3 or pyridine N4 positions, depending on steric and electronic factors .

| Alkylating Agent | Conditions | Product Regiochemistry | Yield |

|---|---|---|---|

| Benzyl bromide | K₂CO₃, DMF, 80°C | N3-alkylated | 63–69% |

| Ethyl bromoacetate | NaOH, H₂O, reflux | N1-alkylated | 65–73% |

Acid/Base-Mediated Tautomerism

In acidic or basic media, the compound exhibits tautomerism between thiol and thione forms, influencing reactivity:

This equilibrium is critical for nucleophilic attack in cyclization reactions .

Antimicrobial Activity Derivatives

Derivatives synthesized via the above reactions show notable bioactivity:

-

S-Benzylated analogs : MIC values of 0.5–0.8 μmol/L against Mycobacterium tuberculosis .

-

N-Alkylated derivatives : Enhanced Gram-positive bacterial inhibition (e.g., Bacillus cereus) compared to parent compound .

Theoretical Insights

DFT studies reveal that alkylation at N3 is thermodynamically favored over N4 due to lower steric hindrance and stabilization via H-bonding (e.g., ΔG = −2.3 kcal/mol for N3 vs. N4) .

科学的研究の応用

Antimicrobial Properties

Research indicates that 5-(Pyridin-4-YL)-1H-imidazole-2-thiol exhibits notable antimicrobial activity against various bacterial strains. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, with particular sensitivity observed in Gram-positive strains such as Bacillus cereus and Staphylococcus aureus . The compound's mechanism appears to involve disruption of bacterial cell integrity or interference with metabolic pathways.

Binding Affinity to Biological Targets

Interaction studies have focused on the binding affinity of this compound to various biological receptors and enzymes. These studies help elucidate the compound's mechanism of action and provide insights into its therapeutic applications. For example, investigations into its interactions with specific enzymes may reveal its potential as an inhibitor or modulator .

Structural Similarities and Variations

This compound shares structural similarities with other heterocyclic compounds, which may influence its biological activity. A comparison of related compounds highlights the unique aspects of this thiol derivative:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol | Triazole ring instead of imidazole | Exhibits different biological activities |

| 2-Mercapto-pyridine | Contains only pyridine and thiol | Simpler structure; less diverse reactivity |

| 1H-Imidazole-2-thiol | Lacks the pyridine ring | More straightforward reactivity patterns |

This table illustrates how the combination of both pyridine and imidazole rings along with the thiol group enhances reactivity and potential biological activity compared to simpler analogs .

Antimicrobial Activity Assessment

A study evaluated the antimicrobial effects of several imidazo[4,5-b]pyridine derivatives, including those structurally related to this compound. The results indicated that modifications to the imidazo structure could enhance antibacterial properties, suggesting that similar approaches could be applied to optimize this compound for improved efficacy against resistant bacterial strains .

Pharmacological Investigations

Further investigations into the pharmacological properties of this compound have shown promise in developing new classes of antimicrobial agents. Researchers are exploring its potential as a lead compound for synthesizing derivatives that may exhibit enhanced biological activity against a broader range of pathogens .

作用機序

The mechanism of action of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial metabolism, leading to antimicrobial effects . Additionally, its ability to form coordination complexes with metal ions can influence various biochemical pathways .

類似化合物との比較

Similar Compounds

Imidazo[4,5-b]pyridine: Shares a similar imidazole-pyridine structure but differs in the position of the nitrogen atoms.

Pyrrolo[3,4-c]pyridine: Another heterocyclic compound with a fused pyridine ring, known for its biological activity.

Quinoline derivatives: Contain a fused pyridine-benzene ring system and exhibit diverse pharmacological properties.

Uniqueness

5-(Pyridin-4-YL)-1H-imidazole-2-thiol is unique due to its specific arrangement of the pyridine and imidazole rings, which imparts distinct chemical reactivity and biological activity. Its thiol group further enhances its versatility in forming various derivatives and coordination complexes.

生物活性

5-(Pyridin-4-YL)-1H-imidazole-2-thiol is a heterocyclic compound that combines the structural features of pyridine and imidazole, which are known for their diverse biological activities. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

This compound possesses a thiol (-SH) group, which contributes to its reactivity and biological properties. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in microbial metabolism, leading to antimicrobial effects. For instance, it may target bacterial enzymes critical for cell wall synthesis or metabolic pathways .

- Antioxidant Activity : The thiol group can act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells .

- Receptor Modulation : It has been shown to interact with various biological receptors, potentially modulating their activity and influencing cellular signaling pathways .

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. For example:

- In vitro Studies : Research demonstrated that derivatives of imidazole compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent effects .

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 12.5 | Moderate |

| Escherichia coli | 25 | Low |

| Bacillus cereus | 10 | High |

Anticancer Activity

The potential anticancer effects of this compound have also been explored. Studies indicate that it may inhibit cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, preventing them from dividing and proliferating .

- Apoptosis Induction : It may promote apoptosis (programmed cell death) in tumor cells by activating specific signaling pathways .

Synthesis and Evaluation

A notable study synthesized various derivatives of imidazole-thiol compounds, including this compound. These derivatives were tested for their biological activities:

- Synthesis Method : The synthesis involved the reaction of pyridine derivatives with thiourea under basic conditions, yielding high-purity products suitable for biological testing.

- Biological Testing : The resulting compounds were screened for antibacterial activity against several strains. The study found that certain modifications enhanced the antimicrobial potency significantly compared to the parent compound .

Comparative Analysis

Another investigation compared the biological activities of imidazole-based compounds with similar structures. It was found that those containing a pyridine moiety exhibited enhanced antimicrobial properties due to improved binding affinity to bacterial enzymes .

特性

IUPAC Name |

4-pyridin-4-yl-1,3-dihydroimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c12-8-10-5-7(11-8)6-1-3-9-4-2-6/h1-5H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGPQDMPQIWCMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CNC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434095 | |

| Record name | 4-(Pyridin-4-yl)-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146366-04-3 | |

| Record name | 4-(Pyridin-4-yl)-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。